molecular formula C13H21NO3S B2961307 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide CAS No. 881474-48-2

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Cat. No. B2961307
CAS RN: 881474-48-2
M. Wt: 271.38
InChI Key: GBZMTPQPNUAPGO-UHFFFAOYSA-N
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Description

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C13H21NO3S . It has an average mass of 271.376 Da and a monoisotopic mass of 271.124207 Da .


Molecular Structure Analysis

The molecular structure of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide consists of 13 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific 3D structure is not available in the search results.

Scientific Research Applications

Pharmacological Applications

One significant application of related sulfonamide compounds is in the prevention of cerebral vasospasm, a complication following subarachnoid hemorrhage. Studies have shown that oral administration of endothelin receptor antagonists, which share structural motifs with 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, can significantly reduce the magnitude of cerebral artery constriction, suggesting potential therapeutic applications for conditions like subarachnoid hemorrhage-induced vasospasm (Zuccarello et al., 1996).

Chemical and Catalytic Applications

Sulfonamide compounds have been explored for their role in catalysis and chemical reactions. For instance, sulfonamide-substituted iron phthalocyanines, structurally related to 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, have been designed for potential oxidation catalyst applications due to their remarkable stability and solubility. These compounds exhibit significant activity in the oxidation of olefins, demonstrating their utility in synthetic chemistry and industrial applications (Işci et al., 2014).

Materials Science Applications

In the field of materials science, derivatives of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, such as 3,5-di-tert-butyl-1,2-dimethoxybenzene, have been synthesized as redox shuttle additives for lithium-ion batteries. These compounds offer overcharge protection, enhancing the safety and efficiency of lithium-ion batteries, which is crucial for their application in electric vehicles and portable electronics. The research into these compounds underscores the importance of structural stability and electrochemical performance in developing advanced battery materials (Zhang et al., 2010).

properties

IUPAC Name

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-6-14-18(15,16)12-9-10(13(2,3)4)7-8-11(12)17-5/h7-9,14H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZMTPQPNUAPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

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